Epa-CoA

描述

属性

CAS 编号 |

121935-04-4 |

|---|---|

分子式 |

C41H64N7O17P3S |

分子量 |

1052.0 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate |

InChI |

InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1 |

InChI 键 |

QBCOIRBQTCIPGA-WYQRDQHPSA-N |

手性 SMILES |

CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

同义词 |

coenzyme A, eicosapentaenoic acid- eicosapentaenoic acid-CoA eicosapentaenoic acid-coenzyme A EPA-COA |

产品来源 |

United States |

Foundational & Exploratory

The Molecular Architecture of Eicosapentaenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl-CoA (EPA-CoA) is a pivotal intermediate in the metabolism of omega-3 fatty acids. It is the activated form of eicosapentaenoic acid (EPA), an essential polyunsaturated fatty acid renowned for its anti-inflammatory and cardioprotective properties. This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and its central role in cellular metabolism. Furthermore, it outlines established methodologies for its synthesis and analysis, offering a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure of Eicosapentaenoyl-CoA

Eicosapentaenoyl-CoA is a complex biomolecule formed through the formal condensation of the carboxyl group of eicosapentaenoic acid with the thiol group of coenzyme A. This reaction results in the formation of a high-energy thioester bond, which is crucial for the metabolic activation of EPA.

The structure can be deconstructed into two primary moieties:

-

Eicosapentaenoyl Group : This is the acyl group derived from eicosapentaenoic acid, a 20-carbon chain polyunsaturated fatty acid with five cis double bonds. The systematic name for the acyl group is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl.

-

Coenzyme A (CoA) : A complex and essential cofactor in numerous metabolic pathways, CoA is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate. The terminal sulfhydryl (-SH) group of the β-mercaptoethylamine unit is the reactive site that forms the thioester linkage with the eicosapentaenoyl group.

The IUPAC name for Eicosapentaenoyl-CoA is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C41H64N7O17P3S | |

| Molecular Weight | 1052.0 g/mol | |

| Monoisotopic Mass | 1051.32922577 Da |

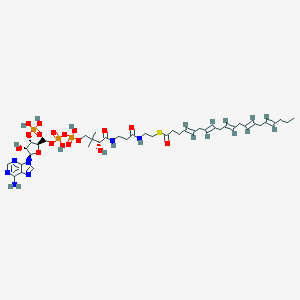

Visualization of the Molecular Structure

The following diagram illustrates the constituent parts of Eicosapentaenoyl-CoA and the critical thioester linkage.

Role in Metabolic Pathways

Eicosapentaenoyl-CoA is a central hub in fatty acid metabolism. Its formation is the primary step for the metabolic utilization of dietary and stored eicosapentaenoic acid. Once formed, this compound can enter several key metabolic pathways.

Beta-Oxidation

For energy production, Eicosapentaenoyl-CoA is transported into the mitochondria where it undergoes beta-oxidation.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO2 and water, generating a substantial amount of ATP.

The diagram below outlines the entry of Eicosapentaenoyl-CoA into the beta-oxidation pathway.

Synthesis of Complex Lipids

Eicosapentaenoyl-CoA also serves as a precursor for the synthesis of various complex lipids, including triacylglycerols (for energy storage) and phospholipids (B1166683) (for membrane structure). Its incorporation into these lipids can significantly influence the physicochemical properties of cell membranes and the signaling cascades initiated by membrane-associated proteins.

Experimental Protocols

General Method for Enzymatic Synthesis of Eicosapentaenoyl-CoA

This protocol is adapted from general methods for the synthesis of long-chain fatty acyl-CoA esters, utilizing an acyl-CoA synthetase.

Materials:

-

Eicosapentaenoic acid

-

Coenzyme A (lithium salt)

-

ATP (disodium salt)

-

Long-chain acyl-CoA synthetase (from various sources, e.g., Pseudomonas species)

-

Triton X-100

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Dithiothreitol (DTT)

-

Butanol

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, CoA, and Triton X-100.

-

Substrate Addition: Add eicosapentaenoic acid to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), with gentle agitation.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Extraction: Extract the synthesized Eicosapentaenoyl-CoA using butanol. Vortex the mixture and centrifuge to separate the phases.

-

Isolation: Carefully collect the butanol phase containing the Eicosapentaenoyl-CoA.

-

Purification: Purify the product using thin-layer chromatography.

-

Quantification: Elute the purified product from the TLC plate and quantify using spectrophotometry by measuring the absorbance at 260 nm.

Analysis of Eicosapentaenoyl-CoA by HPLC

This protocol provides a general framework for the analysis of long-chain acyl-CoAs using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 75 mM KH2PO4 buffer

-

Mobile Phase B: Acetonitrile containing 600 mM acetic acid

-

Eicosapentaenoyl-CoA standard

Procedure:

-

Sample Preparation: Biological samples should be homogenized and extracted to isolate the acyl-CoA fraction. The final extract should be reconstituted in the initial mobile phase.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Detection Wavelength: 260 nm.[3]

-

Flow Rate: 0.5 mL/min.

-

Gradient Elution:

-

Start with a suitable percentage of mobile phase B (e.g., 44%).

-

Gradually increase the percentage of mobile phase B over time to elute the more hydrophobic long-chain acyl-CoAs.

-

-

-

Injection and Analysis: Inject the prepared sample and the Eicosapentaenoyl-CoA standard into the HPLC system.

-

Data Analysis: Identify the Eicosapentaenoyl-CoA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Eicosapentaenoyl-CoA by comparing the peak area with a standard curve.

The following diagram illustrates the general workflow for the analysis of Eicosapentaenoyl-CoA.

Conclusion

Eicosapentaenoyl-CoA is a molecule of significant biological importance, acting as the activated intermediate in the metabolism of eicosapentaenoic acid. Its unique structure, featuring a long-chain polyunsaturated fatty acyl group linked to coenzyme A via a high-energy thioester bond, dictates its central role in both catabolic and anabolic pathways. A thorough understanding of its structure and metabolism, facilitated by robust methods for its synthesis and analysis, is essential for advancing research into the therapeutic potential of omega-3 fatty acids.

References

Eicosapentaenoyl-CoA synthesis pathway in mammals

An In-depth Technical Guide on the Eicosapentaenoyl-CoA Synthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with significant roles in cellular physiology, including the modulation of inflammatory responses, cardiovascular function, and neural health. For EPA to be incorporated into complex lipids (e.g., phospholipids, triglycerides), utilized in metabolic pathways, or serve as a substrate for eicosanoid synthesis, it must first be activated to its thioester derivative, Eicosapentaenoyl-CoA (EPA-CoA). This activation is a critical step that channels EPA into its various metabolic fates. This guide provides a detailed overview of the mammalian biosynthetic pathway of EPA and its subsequent conversion to this compound, focusing on the core enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.

The Core Synthesis Pathway: From α-Linolenic Acid to this compound

Mammals cannot synthesize omega-3 fatty acids de novo and must obtain the essential precursor, α-linolenic acid (ALA; 18:3, n-3), from dietary sources. The conversion of ALA to EPA is a multi-step process involving a series of desaturation and elongation reactions that primarily occur in the endoplasmic reticulum. The final step, the activation of free EPA to this compound, is catalyzed by Long-Chain Acyl-CoA Synthetases (ACSLs).

The established pathway proceeds as follows:

-

Δ6 Desaturation: α-Linolenic acid (ALA) is desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA; 18:4, n-3). This is considered a rate-limiting step in the pathway.

-

Elongation: Stearidonic acid is elongated by Elongase of very long-chain fatty acids 5 (ELOVL5) , which adds a two-carbon unit from malonyl-CoA, yielding eicosatetraenoic acid (ETA; 20:4, n-3).

-

Δ5 Desaturation: Eicosatetraenoic acid is then desaturated by Δ5-desaturase (FADS1) to form eicosapentaenoic acid (EPA; 20:5, n-3).

-

Acyl-CoA Activation: Finally, free EPA is activated to Eicosapentaenoyl-CoA by a Long-Chain Acyl-CoA Synthetase (ACSL) in an ATP-dependent reaction. This "traps" the fatty acid within the cell for metabolic use.

Visualization of the this compound Synthesis Pathway

Role of Epa-CoA in the synthesis of anti-inflammatory eicosanoids

An In-depth Technical Guide on the Core Role of Eicosapentaenoyl-CoA in the Synthesis of Anti-inflammatory Eicosanoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl-CoA (EPA-CoA) is a pivotal, yet often overlooked, intermediate in the metabolic pathway that leads to the synthesis of anti-inflammatory and pro-resolving eicosanoids. While free eicosapentaenoic acid (EPA) is the direct substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that produce these signaling molecules, its activation to this compound is an indispensable prerequisite. This technical guide delineates the critical role of this compound, focusing on its formation by long-chain acyl-CoA synthetases (ACSLs) and its subsequent incorporation into the sn-2 position of membrane phospholipids (B1166683) via the Lands cycle. It is this membrane enrichment that creates the substrate pool of EPA that, upon inflammatory stimuli, is liberated by phospholipase A2 (PLA2) to be converted into 3-series prostaglandins, 5-series leukotrienes, and the highly potent E-series resolvins. This document provides a detailed overview of these pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.

Introduction: The Inflammatory Cascade and Omega-3 Fatty Acids

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Eicosanoids, a family of lipid mediators derived from 20-carbon polyunsaturated fatty acids (PUFAs), are key regulators of this process. While eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA) are typically pro-inflammatory (e.g., Prostaglandin E2, Leukotriene B4), those synthesized from the omega-3 fatty acid EPA are known to be significantly less inflammatory or actively anti-inflammatory and pro-resolving.[1][2][3]

The journey from dietary EPA to the production of these beneficial mediators is a multi-step process. A crucial, rate-limiting step in the intracellular trafficking and metabolism of EPA is its activation into a high-energy thioester with coenzyme A, forming Eicosapentaenoyl-CoA (this compound). This guide elucidates the central role of this activation step and the subsequent metabolic routing of EPA that enables the synthesis of potent anti-inflammatory molecules.

EPA Activation: The Formation of this compound

Before free fatty acids can be utilized in metabolic processes like esterification into complex lipids or β-oxidation, they must be "activated." This activation is a two-step thioesterification reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4][5][6]

Reaction: EPA + Coenzyme A + ATP → this compound + AMP + PPi

ACSLs are encoded by several genes (ACSL1, 3, 4, 5, 6), with each isoform exhibiting distinct tissue distribution and substrate preferences.[4][5] These enzymes are integral to fatty acid metabolism and play crucial roles in lipid homeostasis and inflammatory signaling.[4][7] For instance, ACSL1 has been shown to be a key mediator in the pro-inflammatory response induced by saturated fatty acids in endothelial cells.[7] The activation of EPA to this compound is the committed step for its entry into cellular metabolic pathways.

The Lands Cycle: Incorporating this compound into Membrane Phospholipids

The primary fate of newly synthesized this compound is not direct conversion to eicosanoids, but rather its incorporation into the sn-2 position of membrane phospholipids. This process of phospholipid remodeling is known as the Lands cycle .[8][9][10] This cycle is a continuous process of deacylation and reacylation that dynamically alters the fatty acid composition of cell membranes.

-

Deacylation: An inflammatory stimulus or normal membrane turnover activates phospholipase A2 (PLA2) enzymes. PLA2 hydrolyzes a fatty acid (often arachidonic acid) from the sn-2 position of a membrane phospholipid, yielding a free fatty acid and a lysophospholipid.[11][12][13]

-

Reacylation: this compound then serves as the acyl donor for lysophospholipid acyltransferases (LPCATs), which esterify EPA onto the now-vacant sn-2 position of the lysophospholipid.[8][9]

The significance of this pathway is twofold. First, it enriches cellular membranes with EPA.[3][14] Second, this enrichment displaces arachidonic acid, thereby reducing the substrate pool available for the synthesis of pro-inflammatory eicosanoids.[1][2][15] this compound is thus essential for creating the membrane reservoir of EPA that will be used for anti-inflammatory signaling.

Synthesis of Anti-inflammatory Eicosanoids from Liberated EPA

Upon cellular activation by inflammatory stimuli, PLA2 acts on the EPA-enriched membranes, releasing free EPA into the cytosol where it becomes a substrate for various enzymatic pathways.[2][12]

Cyclooxygenase (COX) Pathway

Free EPA competes with AA for metabolism by COX-1 and COX-2. While EPA is a less efficient substrate for these enzymes compared to AA, its conversion leads to the production of the 3-series prostanoids.[15][16]

-

Prostaglandin E3 (PGE3): Less inflammatory than its AA-derived counterpart, PGE2.

-

Thromboxane A3 (TXA3): A very weak platelet aggregator and vasoconstrictor compared to the potent TXA2.

-

Prostacyclin I3 (PGI3): An effective anti-aggregator and vasodilator, similar to PGI2.

Lipoxygenase (LOX) Pathway

EPA is also metabolized by lipoxygenase enzymes, leading to the formation of 5-series leukotrienes.

-

Leukotriene B5 (LTB5): Produced via the 5-LOX pathway, LTB5 is a weak chemoattractant for neutrophils, being 10- to 100-fold less potent than the powerful pro-inflammatory LTB4 derived from AA.

Specialized Pro-Resolving Mediators (SPMs): E-Series Resolvins

Perhaps the most significant anti-inflammatory products of EPA metabolism are the E-series resolvins, a class of SPMs that actively orchestrate the resolution of inflammation. Their synthesis often involves a transcellular process, requiring the interplay of two or more cell types (e.g., endothelial cells and neutrophils).

-

Resolvin E1 (RvE1) and Resolvin E2 (RvE2): These molecules are potent anti-inflammatory and pro-resolving mediators. RvE1, for example, blocks neutrophil transmigration, enhances macrophage-mediated clearance of apoptotic cells (efferocytosis), and reduces pro-inflammatory cytokine production. The biosynthesis of these molecules is initiated by COX-2 (often after acetylation by aspirin) or cytochrome P450 enzymes to form an 18-HEPE intermediate, which is then converted by 5-LOX in a neighboring leukocyte.[12]

Quantitative Data Summary

The anti-inflammatory potential of EPA is underscored by quantitative comparisons of the biological activity of its eicosanoid products versus those derived from arachidonic acid.

| Eicosanoid Class | Arachidonic Acid (AA) Derivative | EPA Derivative | Relative Biological Activity/Effect |

| Leukotrienes | Leukotriene B4 (LTB4) | Leukotriene B5 (LTB5) | LTB5 is 10-100 times less potent than LTB4 as a neutrophil chemoattractant and activator. |

| Thromboxanes | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) | TXA3 is a very weak vasoconstrictor and platelet aggregator compared to TXA2. |

| Prostaglandins | Prostaglandin E2 (PGE2) | Prostaglandin E3 (PGE3) | PGE3 is generally considered less inflammatory than PGE2. EPA supplementation reduces the PGE2:PGE3 ratio. |

Experimental Protocols

Accurate quantification of this compound and EPA-derived eicosanoids is essential for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and specificity.

Protocol: Quantification of this compound by LC-MS/MS

-

Sample Preparation & Extraction:

-

Rapidly quench cellular metabolism by harvesting cells or tissues in ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.

-

Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[17]

-

Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.

-

Centrifuge at high speed (e.g., >14,000 g) at 4°C to pellet proteins and cell debris.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a solution compatible with the LC mobile phase (e.g., methanol).[18]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column (e.g., 100 x 2 mm, 3 µm particle size).[18]

-

Mobile Phase: Employ a gradient elution using two mobile phases. For example, Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 6.8); Mobile Phase B: Acetonitrile.[18]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would involve selecting the precursor ion (the m/z of protonated this compound) and a specific product ion generated after fragmentation (e.g., the Coenzyme A fragment).

-

Protocol: Quantification of EPA-Derived Eicosanoids (e.g., RvE1, LTB5)

-

Sample Preparation & Extraction:

-

Collect biological samples (e.g., plasma, cell culture supernatant, inflammatory exudate) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard mix (e.g., deuterated eicosanoids).

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge is commonly used.

-

Condition the cartridge with methanol, then equilibrate with water.

-

Load the acidified sample (pH ~3.5).

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.

-

Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a high-resolution C18 column suitable for lipidomics.

-

Mobile Phase: Typically a gradient of water with a weak acid (e.g., 0.02% formic acid) and an organic solvent like acetonitrile/methanol.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode, as eicosanoids readily form [M-H]- ions.

-

Detection: Use MRM, defining specific precursor-to-product ion transitions for each target analyte and internal standard.

-

Conclusion and Future Directions

The activation of eicosapentaenoic acid to this compound is a critical control point in the synthesis of anti-inflammatory eicosanoids. While not a direct substrate for the oxygenase enzymes, this compound is the essential precursor for enriching membrane phospholipids with EPA via the Lands cycle. This remodeling of the membrane lipidome "primes" the cell to respond to inflammatory stimuli by releasing EPA, which in turn shifts the balance of eicosanoid production away from pro-inflammatory AA-derived mediators towards less inflammatory and actively pro-resolving molecules like LTB5 and the E-series resolvins.

For researchers and drug development professionals, understanding this pathway offers several potential therapeutic avenues. Modulating the activity of specific ACSL or LPCAT isoforms could provide a novel strategy to control the fatty acid composition of inflammatory cells, thereby enhancing the body's own capacity to resolve inflammation. Further research into the regulation of these enzymes may unlock new approaches to treating chronic inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lands' Cycle at the Crossroads: Phospholipid Remodelling, Oxidative Stress, Cellular Toxicity, and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 12. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Localization of Eicosapentaenoyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl-CoA (EPA-CoA) is the activated form of the omega-3 fatty acid eicosapentaenoic acid (EPA), a critical precursor for signaling molecules and a substrate for various metabolic pathways. Understanding the subcellular distribution of this compound pools is paramount for elucidating its role in cellular physiology and pathology. This technical guide provides a comprehensive overview of the intracellular localization of this compound, detailing its metabolic fate in key organelles, the experimental protocols for its quantification, and its emerging role in cellular signaling. While direct quantitative data on the subcellular distribution of this compound remains limited, this guide synthesizes the current understanding of the factors governing its compartmentalization and the methodologies to investigate it further.

Introduction: The Significance of this compound Compartmentalization

Eicosapentaenoic acid (EPA) must be activated to its coenzyme A (CoA) thioester, this compound, to participate in most of its metabolic pathways. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). The subcellular localization of these ACSL isoforms is a primary determinant of where this compound is generated and subsequently channeled into specific metabolic fates. The main intracellular sites of this compound metabolism are the endoplasmic reticulum (ER), mitochondria, and peroxisomes. Each of these organelles possesses a distinct enzymatic machinery that utilizes this compound for different purposes, ranging from complex lipid synthesis to energy production through β-oxidation. The partitioning of this compound into these distinct pools is crucial for maintaining cellular homeostasis and mediating the diverse biological effects of EPA.

Subcellular Localization and Metabolic Fates of this compound

The intracellular distribution of this compound is not uniform; instead, it is concentrated in specific organelles where it is actively synthesized and metabolized.

Endoplasmic Reticulum (ER): The Hub of Complex Lipid Synthesis

The ER is a major site for the synthesis of complex lipids, including phospholipids (B1166683) and triacylglycerols. Several ACSL isoforms, notably ACSL4, which shows a preference for polyunsaturated fatty acids like EPA, are localized to the ER membrane.[1][2] Once synthesized, ER-localized this compound is readily incorporated into the glycerol (B35011) backbone of phospholipids, contributing to the remodeling of membrane composition, and can also be esterified into triacylglycerols for storage in lipid droplets.

Mitochondria: The Powerhouse of β-Oxidation

Mitochondria are the primary site of β-oxidation for most fatty acids, a process that generates acetyl-CoA for the Krebs cycle and subsequent ATP production. While long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle, EPA is a substrate for mitochondrial β-oxidation.[3] Studies have shown that EPA can enhance mitochondrial fatty acid oxidation.[4] The presence of ACSL activity on the outer mitochondrial membrane ensures a local supply of this compound for this catabolic pathway.

Peroxisomes: Specialized β-Oxidation and Beyond

Peroxisomes play a crucial role in the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. They also contribute to the metabolism of EPA.[3][5] Peroxisomal β-oxidation of EPA leads to the formation of chain-shortened omega-3 fatty acid metabolites.[5] Similar to mitochondria, peroxisomes possess their own set of ACSL isoforms, including ACSL4, ensuring the activation of EPA within this organelle for subsequent metabolism.[1][6]

Below is a diagram illustrating the major pathways of this compound metabolism in different organelles.

Quantitative Analysis of this compound Pools

While the qualitative distribution of this compound is understood, precise quantitative data on its concentration within different organelles is scarce in the literature. This is largely due to the technical challenges associated with accurately measuring low-abundance and labile metabolites like acyl-CoAs in purified subcellular fractions. However, advanced mass spectrometry-based techniques now offer the potential to obtain this crucial information.

Table 1: Key Proteins Involved in this compound Metabolism and Localization

| Protein | Subcellular Localization | Function in this compound Metabolism |

| ACSL1 | ER, Mitochondria | Activation of long-chain fatty acids. |

| ACSL3 | ER, Peroxisomes | Preferred substrates include myristate, laurate, arachidonate, and EPA.[1] |

| ACSL4 | ER, Mitochondria, Peroxisomes | Preferentially activates polyunsaturated fatty acids including EPA and arachidonic acid.[1][2][6][7][8] |

| ACSL5 | Mitochondria, ER | Broad substrate specificity for long-chain fatty acids. |

| ACSL6 | ER | Preference for docosahexaenoic acid (DHA). |

| CPT1 | Outer Mitochondrial Membrane | Facilitates transport of long-chain fatty acyl groups into mitochondria for β-oxidation. |

| ACOX1 | Peroxisomes | Catalyzes the first step of peroxisomal β-oxidation of straight-chain acyl-CoAs. |

Experimental Protocols

The determination of subcellular this compound pools requires a combination of robust organelle isolation techniques and sensitive analytical methods.

Subcellular Fractionation by Differential Centrifugation

This is a classical and widely used method to separate major organelles based on their size and density.

Protocol:

-

Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in an appropriate ice-cold homogenization buffer (e.g., containing sucrose (B13894), HEPES, and EGTA). Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle on ice.

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C). The resulting pellet contains the nuclear fraction.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-10,000 x g for 15 minutes at 4°C). The pellet from this step is the crude mitochondrial fraction.

-

Peroxisomal and Microsomal (ER) Fractions: The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER). Peroxisomes can be further purified from the mitochondrial pellet or the microsomal fraction using density gradient centrifugation (e.g., with Percoll or sucrose gradients).

-

Purity Assessment: It is critical to assess the purity of each fraction using western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and Catalase for peroxisomes).[9]

The following diagram outlines the workflow for subcellular fractionation.

Acyl-CoA Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol:

-

Extraction: Immediately after fractionation, lyse the organelle pellets in an ice-cold extraction solvent, typically an acidic organic mixture (e.g., acetonitrile/isopropanol/acetic acid).[10] It is crucial to work quickly and at low temperatures to minimize the degradation of acyl-CoAs.

-

Internal Standards: Spike the samples with a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not naturally present in the sample) to correct for extraction efficiency and matrix effects.

-

Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the crude extract using a solid-phase extraction cartridge.[11]

-

LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA, including this compound, are used for quantification.[12]

-

Data Analysis: Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of the internal standard and referencing a standard curve. Normalize the results to the protein content of each fraction.

A particularly robust method is the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) approach. This involves growing a parallel batch of cells in a medium containing a stable isotope-labeled precursor of CoA (e.g., 13C, 15N-pantothenate). These labeled cells are then mixed with the unlabeled experimental cells before fractionation. The labeled acyl-CoAs serve as ideal internal standards as they are introduced at the very beginning of the sample preparation process, accounting for any variability during fractionation and extraction.[3][5][13]

The following diagram shows the workflow for this compound quantification.

This compound in Cellular Signaling

While free fatty acids like EPA are well-known ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), the direct role of this compound in signaling is less clear.[7][14] Most evidence suggests that the free fatty acid, not the CoA-ester, is the direct ligand for these transcription factors.[7][14] However, long-chain acyl-CoAs can act as allosteric regulators of certain enzymes, thereby influencing signaling pathways indirectly. For instance, long-chain acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[11] The specific role of this compound in such allosteric regulation is an area of active research.

The following diagram depicts the potential signaling roles of EPA and this compound.

Conclusion and Future Directions

The intracellular localization of this compound to the ER, mitochondria, and peroxisomes is a critical determinant of its metabolic fate and biological function. While the enzymatic machinery responsible for its synthesis and utilization in these compartments is relatively well-understood, a significant knowledge gap exists regarding the quantitative distribution of this compound pools. Future research, employing advanced lipidomic techniques such as SILEC-SF coupled with high-resolution mass spectrometry, is needed to fill this gap. Elucidating the precise concentrations of this compound in different organelles will provide invaluable insights into the regulation of EPA metabolism and its impact on cellular signaling, ultimately aiding in the development of novel therapeutic strategies targeting lipid metabolic pathways. Furthermore, investigating the direct signaling roles of this compound, beyond its function as a metabolic intermediate, represents an exciting frontier in lipid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of organelle purity using antibodies and specific assays : the example of the chloroplast envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.as.uky.edu [web.as.uky.edu]

- 7. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of Mitochondria for Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organelle Protein Purity Verification Service - Creative Proteomics [creative-proteomics.com]

- 10. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. biorxiv.org [biorxiv.org]

- 14. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation and Metabolic Significance of Eicosapentaenoyl-CoA and Docosahexaenoyl-CoA: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Clearing the Nomenclature - From Epanova to EPA-CoA

Initial inquiries into "this compound" often lead to the prescription medication Epanova®. It is crucial to clarify that Epanova's active components are the free fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), not a pre-existing coenzyme. For these omega-3 fatty acids to become metabolically active within the cell, they must first be converted into their thioester derivatives with coenzyme A, namely eicosapentaenoyl-CoA (this compound) and docosahexaenoyl-CoA (DHA-CoA). This guide delves into the discovery and initial characterization of these vital metabolic intermediates, providing a comprehensive technical resource for professionals in the field.

The Activation of EPA and DHA: The Role of Acyl-CoA Synthetases

The conversion of free fatty acids into their acyl-CoA counterparts is a critical, ATP-dependent process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. This activation step is essential for their subsequent participation in various metabolic pathways.

Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for the activation of long-chain fatty acids like EPA and DHA. Several ACSL isoforms exist, and they exhibit distinct substrate preferences and tissue distribution. Notably, ACSL4 shows a preference for polyunsaturated fatty acids, including arachidonic acid, EPA, and DHA. ACSL6 is also recognized for its role in activating these important omega-3 fatty acids.

Quantitative Data on Acyl-CoA Synthetase Activity

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for ACSL isoforms with EPA and DHA as substrates are critical for understanding their metabolic flux. While comprehensive comparative data is still an active area of research, the available information indicates that the affinity and catalytic efficiency of these enzymes for EPA and DHA can vary.

Table 1: Representative Kinetic Parameters of Acyl-CoA Synthetases for EPA and DHA

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| ACSL4 | EPA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |

| ACSL4 | DHA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |

| ACSL6 | EPA | Data not readily available in a consolidated format | Data not readily available in a consolidated format | |

| ACSL6 | DHA | Data not readily available in a consolidated format | Data not readily available in a consolidated format |

Note: The table is intended to be illustrative. Specific kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used. Researchers are encouraged to consult the primary literature for detailed information.

Intracellular Concentrations of this compound and DHA-CoA

The intracellular concentrations of this compound and DHA-CoA are tightly regulated and reflect the balance between their synthesis by ACSLs and their consumption by various metabolic pathways. Direct measurement of these acyl-CoA pools is technically challenging due to their low abundance and transient nature.

Table 2: Estimated Intracellular Concentrations of Long-Chain Acyl-CoAs in Hepatocytes

| Acyl-CoA Species | Estimated Concentration (pmol/mg protein) | Source |

| This compound | Specific data for this compound is limited and requires further investigation | |

| DHA-CoA | Specific data for DHA-CoA is limited and requires further investigation | |

| Total Long-Chain Acyl-CoAs | 15-60 | [General literature on acyl-CoA measurement] |

Note: These values are estimates and can fluctuate based on cell type, nutritional state, and metabolic conditions.

Metabolic Fates of this compound and DHA-CoA

Once formed, this compound and DHA-CoA are directed towards several key metabolic pathways, influencing lipid homeostasis, energy production, and cellular signaling.

β-Oxidation

Both this compound and DHA-CoA can undergo β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The efficiency of β-oxidation can differ between the two, with some studies suggesting that EPA is more readily oxidized than DHA.

Incorporation into Complex Lipids

A major fate of this compound and DHA-CoA is their incorporation into complex lipids, such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters. This process is crucial for the storage of fatty acids and the synthesis of cellular membranes. The incorporation of EPA and DHA into phospholipids is particularly important for maintaining membrane fluidity and function.

Regulation of Gene Expression

EPA and DHA, and likely their CoA esters, can act as signaling molecules that regulate the activity of various transcription factors involved in lipid metabolism. These include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPARα by omega-3 fatty acids leads to the upregulation of genes involved in fatty acid oxidation.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): Omega-3 fatty acids can suppress the activity of SREBP-1c, a key transcription factor that promotes the expression of genes involved in lipogenesis (fatty acid and triglyceride synthesis).

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound and DHA-CoA.

Enzymatic Synthesis of this compound and DHA-CoA

Objective: To synthesize this compound or DHA-CoA for use as standards or in functional assays.

Principle: This method utilizes an acyl-CoA synthetase to catalyze the formation of the acyl-CoA from the corresponding free fatty acid, CoA, and ATP.

Materials:

-

Eicosapentaenoic acid (EPA) or Docosahexaenoic acid (DHA)

-

Coenzyme A (CoA), lithium salt

-

Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

-

Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

-

Triton X-100

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, ATP, and Triton X-100.

-

Add CoA and the free fatty acid (EPA or DHA) to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Purify the synthesized this compound or DHA-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Quantification of this compound and DHA-CoA by LC-MS/MS

Objective: To accurately measure the concentration of this compound and DHA-CoA in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs.

Procedure:

-

Extraction: Extract acyl-CoAs from the biological sample (e.g., cell lysate, tissue homogenate) using a suitable solvent system, often containing an acidic buffer to improve stability.

-

Solid-Phase Extraction (SPE): Enrich the acyl-CoA fraction and remove interfering substances using an appropriate SPE cartridge.

-

LC Separation: Separate the different acyl-CoA species using a C18 reversed-phase HPLC column with a gradient elution.

-

MS/MS Detection: Detect and quantify the target acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and DHA-CoA are monitored.

-

Quantification: Determine the concentration of this compound and DHA-CoA by comparing their peak areas to those of known standards.

Radiometric Assay for Acyl-CoA Synthetase Activity

Objective: To measure the enzymatic activity of acyl-CoA synthetases using radiolabeled substrates.

Principle: This assay measures the incorporation of a radiolabeled fatty acid (e.g., [¹⁴C]-EPA) into its corresponding acyl-CoA.

Materials:

-

Radiolabeled fatty acid (e.g., [¹⁴C]-EPA or [³H]-DHA)

-

Unlabeled fatty acid

-

Cell lysate or purified enzyme preparation

-

Reaction buffer containing ATP, CoA, MgCl₂, and DTT

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the enzyme source.

-

Add a mixture of radiolabeled and unlabeled fatty acid to the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and separate the radiolabeled acyl-CoA from the unreacted radiolabeled fatty acid using a suitable method (e.g., partitioning with an organic solvent).

-

Quantify the radioactivity in the acyl-CoA fraction using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Metabolic fates of EPA and DHA following activation to their CoA esters.

Experimental Workflows

Caption: Workflow for the quantification of this compound and DHA-CoA.

Conclusion

The activation of eicosapentaenoic acid and docosahexaenoic acid to their respective CoA thioesters is a pivotal step that unlocks their diverse and significant metabolic functions. A thorough understanding of the enzymes involved, the subsequent metabolic pathways, and the regulatory roles of this compound and DHA-CoA is essential for researchers and professionals in drug development and nutritional science. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of these omega-3 fatty acid metabolites in health and disease. As research progresses, a more detailed picture of the kinetic properties of the involved enzymes and the precise intracellular dynamics of this compound and DHA-CoA will undoubtedly emerge, paving the way for more targeted therapeutic interventions.

Eicosapentaenoyl-CoA: A Pivotal Precursor in the Biosynthesis of E-Series Specialized Pro-Resolving Mediators

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Among these, the E-series resolvins (RvE), derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), play a critical role in promoting the cessation of inflammation and facilitating the return to tissue homeostasis. While free EPA is widely recognized as the initial substrate for the enzymatic cascades leading to RvE biosynthesis, this technical guide delves into the fundamental role of Eicosapentaenoyl-CoA (EPA-CoA) as the cellular storage form and a key precursor that provides the initial substrate for this vital pathway. This document provides an in-depth overview of the conversion of this compound to EPA, the subsequent biosynthetic pathways of E-series resolvins, quantitative data on their concentrations and bioactivities, and detailed experimental protocols for their study.

From Intracellular Storage to Bioactive Mediator: The Role of Eicosapentaenoyl-CoA

Within the cell, fatty acids are typically stored and trafficked as their coenzyme A (CoA) esters. EPA is no exception and is readily converted to this compound for incorporation into complex lipids or for other metabolic processes. For EPA to enter the specialized pro-resolving mediator biosynthesis pathways, it must first be liberated from its CoA tether. This crucial step is catalyzed by a class of enzymes known as acyl-CoA thioesterases. These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A.[1][2] This enzymatic release of free EPA from the intracellular this compound pool is a critical, albeit often overlooked, initiating step for the generation of E-series resolvins.

Biosynthesis of E-Series Resolvins

Once liberated, free EPA becomes the substrate for a series of enzymatic reactions involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases, leading to the production of various E-series resolvins, including RvE1, RvE2, RvE3, and RvE4.[3][4][5][6]

Formation of the Key Intermediate: 18-HEPE

The initial and rate-limiting step in the biosynthesis of most E-series resolvins is the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE). This reaction can be catalyzed by two main enzymatic pathways:

-

Aspirin-acetylated COX-2: In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme is acetylated, which alters its catalytic activity. Instead of producing prostaglandins, it converts EPA into 18R-HEPE.

-

Cytochrome P450 Monooxygenases: Various CYP450 enzymes can also hydroxylate EPA to form 18-HEPE.

Biosynthesis of RvE1 and RvE2

The precursor 18-HEPE is further metabolized by the 5-lipoxygenase (5-LOX) pathway, primarily in neutrophils, to generate RvE1 and RvE2.[3][7]

-

RvE1 Biosynthesis: 18-HEPE is converted by 5-LOX to a 5(6)-epoxide intermediate. This unstable intermediate is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to form the potent pro-resolving mediator, RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid).

-

RvE2 Biosynthesis: Alternatively, the 5-hydroperoxy intermediate formed by 5-LOX can be reduced to yield RvE2 (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid).

Biosynthesis of RvE3

RvE3 is primarily generated by eosinophils through the 12/15-lipoxygenase (12/15-LOX) pathway from the common precursor, 18-HEPE.[8] This pathway involves the abstraction of a hydrogen atom from C13 by 12/15-LOX, leading to a stereospecific oxygen insertion at C17 and the formation of RvE3 (17,18-dihydroxyeicosapentaenoic acid).[8]

Biosynthesis of RvE4

RvE4 was discovered through investigations of EPA metabolism under hypoxic conditions by human macrophages and neutrophils.[4][6] Its biosynthesis involves the sequential action of 5-LOX and 15-LOX on EPA.[4]

Signaling Pathways and Biological Activities

E-series resolvins exert their potent pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells.

dot

Quantitative Data

The following tables summarize the concentrations of E-series resolvins in various biological matrices and their effective concentrations in key bioassays.

Table 1: Concentrations of E-Series Resolvins in Human Biological Samples

| Mediator | Biological Matrix | Concentration Range | Reference(s) |

| 18-HEPE | Serum | 26.4 ± 5.0 pg/mL (baseline) | [3] |

| RvE1 | Plasma | 0.1 - 0.4 ng/mL (after EPA and aspirin) | |

| RvE2 | Serum | 2212.6 ± 1587.6 pg/mL | [5] |

| RvE3 | Lymph Nodes | Detected | [5] |

| RvE4 | Cerebrospinal Fluid | Detected | [4] |

Table 2: Effective Concentrations of E-Series Resolvins in In Vitro and In Vivo Bioassays

| Mediator | Assay | Effective Concentration/Dose | Effect | Reference(s) |

| RvE1 | Neutrophil Migration (in vitro) | 500 nM - 2 µM | Inhibition of migration | [9] |

| RvE1 | Neutrophil Phagocytosis (in vitro) | 1 - 10 nM | Enhanced phagocytosis | [10][11] |

| RvE1 | Murine Peritonitis (in vivo) | 100 ng/mouse | Reduced neutrophil infiltration | [7] |

| RvE2 | Neutrophil Chemotaxis (in vitro) | 1 - 100 nM | Inhibition of chemotaxis | [12] |

| RvE3 | Murine Peritonitis (in vivo) | 10 ng/mouse | Blocked neutrophil infiltration | [13] |

| RvE4 | Macrophage Efferocytosis (in vitro) | - | Increased efferocytosis | [6] |

Experimental Protocols

Solid-Phase Extraction (SPE) of E-Series Resolvins from Biological Fluids

This protocol is optimized for the extraction of E-series resolvins from plasma, serum, or cell culture supernatants.

dot

References

- 1. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Resolvin E1 Receptor Expression and Function in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin E1 promotes phagocytosis-induced neutrophil apoptosis and accelerates resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Bioactivity: A Technical Guide to the Enzymatic Conversion of EPA to Eicosapentaenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical precursor to a myriad of bioactive lipid mediators that regulate inflammation, cell signaling, and membrane composition. However, for EPA to exert its diverse biological functions, it must first be activated to its coenzyme A (CoA) thioester, Eicosapentaenoyl-CoA (EPA-CoA). This conversion is the rate-limiting step for the incorporation of EPA into complex lipids and its entry into various metabolic pathways. This technical guide provides an in-depth overview of the enzymatic machinery responsible for this pivotal activation step, with a focus on the long-chain acyl-CoA synthetase (ACSL) family of enzymes. We present available quantitative data on enzyme kinetics, detailed experimental protocols for assaying this conversion, and visual representations of the relevant biochemical pathways to facilitate a comprehensive understanding for researchers in lipid biology and drug development.

Introduction

The biological activities of eicosapentaenoic acid (EPA) are extensive, ranging from the production of anti-inflammatory and pro-resolving lipid mediators to the modulation of membrane fluidity and gene expression.[1][2][3] The gateway to these diverse metabolic fates is the conversion of free EPA to its metabolically active form, Eicosapentaenoyl-CoA (this compound). This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4] Understanding the specifics of this enzymatic reaction, including the isoforms involved, their kinetic properties, and their subcellular locations, is paramount for elucidating the precise mechanisms of EPA's action and for the development of therapeutic strategies that target these pathways.

The Enzymatic Players: Long-Chain Acyl-CoA Synthetases

The conversion of EPA to this compound is a two-step reaction that requires ATP and Coenzyme A. In mammals, this reaction is primarily catalyzed by five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue distribution, subcellular localization, and substrate preferences.[3][4]

ACSL Isoform Substrate Specificity

While comprehensive kinetic data for all human ACSL isoforms with EPA as a substrate is not yet fully available in the literature, existing studies indicate a clear preference by certain isoforms for polyunsaturated fatty acids. Notably, ACSL4 has been shown to have a high affinity for both arachidonic acid (AA) and EPA.[5][6] Given the structural similarity between AA and EPA, the kinetic data for AA can provide valuable insights into the potential interactions of EPA with various ACSL isoforms.

Subcellular Localization of Key ACSL Isoforms

The subcellular location of ACSL isoforms plays a crucial role in channeling the newly synthesized this compound into specific metabolic pathways.

-

ACSL3 has been localized to the endoplasmic reticulum and lipid droplets.[2][7]

-

ACSL4 is predominantly found in the endoplasmic reticulum.[1][7]

This localization suggests a direct role for these enzymes in the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides within these organelles.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic data for rat ACSL isoforms with various long-chain fatty acids. While direct and comprehensive data for human ACSLs with EPA is limited, the provided information on arachidonic acid offers a valuable comparative reference.

| ACSL Isoform (Rat) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| ACSL1 | Palmitate (16:0) | 11.4 ± 1.3 | 7,180 ± 229 | [8] |

| Oleate (18:1) | 10.2 ± 1.0 | 6,540 ± 190 | [8] | |

| Arachidonate (20:4) | 9.8 ± 1.5 | 4,560 ± 220 | [8] | |

| ACSL3 | Palmitate (16:0) | 12.5 ± 2.1 | 3,450 ± 210 | [8] |

| Oleate (18:1) | 11.1 ± 1.8 | 3,120 ± 180 | [8] | |

| Arachidonate (20:4) | 10.5 ± 2.0 | 2,100 ± 150 | [8] | |

| ACSL4 | Palmitate (16:0) | 15.2 ± 2.5 | 2,890 ± 200 | [8] |

| Oleate (18:1) | 13.8 ± 2.2 | 2,540 ± 180 | [8] | |

| Arachidonate (20:4) | 7.8 ± 1.1 | 8,120 ± 350 | [8] | |

| ACSL5 | Palmitate (16:0) | 9.9 ± 1.4 | 5,890 ± 250 | [8] |

| Oleate (18:1) | 8.7 ± 1.2 | 5,210 ± 210 | [8] | |

| Arachidonate (20:4) | 11.2 ± 1.9 | 3,870 ± 220 | [8] | |

| ACSL6 | Palmitate (16:0) | 10.8 ± 1.7 | 4,980 ± 240 | [8] |

| Oleate (18:1) | 9.5 ± 1.5 | 4,320 ± 200 | [8] | |

| Arachidonate (20:4) | 12.1 ± 2.3 | 3,100 ± 190 | [8] |

Note: The data presented is for rat ACSL isoforms. Direct kinetic data for human isoforms with EPA may vary.

Experimental Protocols

In Vitro Enzymatic Assay for this compound Synthesis (Radiometric Method)

This protocol is adapted from general methods for measuring long-chain acyl-CoA synthetase activity.

Materials:

-

Recombinant human ACSL isoform (e.g., ACSL4)

-

[1-¹⁴C]Eicosapentaenoic acid

-

ATP

-

Coenzyme A (CoA)

-

Triton X-100 or Bovine Serum Albumin (BSA, fatty acid-free)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

-

Stop solution (e.g., Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Substrate Preparation:

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, and CoA.

-

Add the recombinant ACSL enzyme to the reaction mixture.

-

Initiate the reaction by adding the [1-¹⁴C]EPA-BSA complex.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the stop solution.

-

Add heptane to extract the unreacted [1-¹⁴C]EPA. Vortex thoroughly.

-

Centrifuge to separate the phases. The upper heptane phase contains the unreacted EPA, while the lower aqueous phase contains the [¹⁴C]this compound.

-

-

Quantification:

-

Transfer an aliquot of the lower aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of [¹⁴C]this compound formed based on the specific activity of the [1-¹⁴C]EPA.

-

Considerations for EPA:

-

Oxidation: EPA is highly susceptible to oxidation.[12][13][14] Prepare solutions fresh and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the organic solvents used for extraction.

-

Solubility: Ensure complete solubilization of EPA to obtain accurate kinetic data. The concentration of detergent or BSA may need to be optimized.[9][11]

Quantification of this compound by LC-MS/MS

This method allows for the direct and sensitive quantification of this compound.

Materials:

-

Cell or tissue lysate

-

Internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)

-

Formic acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer and spike with the internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound would be from its precursor ion [M+H]⁺ to a characteristic product ion.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizing the Central Role of this compound

The following diagrams, created using the DOT language, illustrate the pivotal position of the enzymatic conversion of EPA to this compound in cellular lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]

- 5. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Prevention of Fish Oil Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]

- 14. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eicosapentaenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are poor substrates for the mitochondrial system. Among these are very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs), including the omega-3 fatty acid eicosapentaenoic acid (EPA). Once activated to its coenzyme A thioester, eicosapentaenoyl-CoA (EPA-CoA), this molecule undergoes a series of enzymatic reactions within the peroxisome, leading to its chain shortening. This process is not only crucial for the breakdown of dietary and endogenous EPA but also for the production of signaling molecules and precursors for other metabolic pathways. This technical guide provides an in-depth exploration of the involvement of this compound in peroxisomal beta-oxidation, detailing the enzymatic steps, regulatory mechanisms, and experimental approaches to study this vital metabolic pathway.

Peroxisomal Beta-Oxidation of this compound: The Core Pathway

The peroxisomal beta-oxidation of this compound follows a cyclical pathway involving four key enzymatic reactions. Due to the presence of double bonds in EPA, auxiliary enzymes are also required for complete degradation.

The core enzymes of the peroxisomal beta-oxidation pathway for straight-chain acyl-CoAs like this compound are:

-

Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the pathway.[1] ACOX1 catalyzes the desaturation of this compound, introducing a double bond between the α and β carbons and producing 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[2]

-

L-Bifunctional Protein (L-PBE) or Multifunctional Protein 1 (MFP-1): This enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[2][3] It first hydrates the double bond of the 2-trans-enoyl-CoA to form 3-hydroxyacyl-CoA, which is then oxidized to 3-ketoacyl-CoA.

-

Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in the case of the first cycle with this compound, this would be octadecatetraenoyl-CoA).[2][4]

This cycle repeats, shortening the fatty acyl-CoA chain by two carbons in each round. The resulting acetyl-CoA and chain-shortened acyl-CoAs can then be transported out of the peroxisome for further metabolism.[5]

Auxiliary Enzymes for PUFA Oxidation

The beta-oxidation of PUFAs like this compound requires additional enzymes to handle the pre-existing double bonds at odd and even positions. These include:

-

Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme is required to shift the position of double bonds that are not in the correct location for the action of the L-bifunctional protein.

-

2,4-Dienoyl-CoA Reductase: This enzyme is necessary to reduce conjugated double bonds that are formed during the oxidation of PUFAs.

Quantitative Data on this compound Peroxisomal Beta-Oxidation

Table 1: Chain-Shortened Products of EPA Peroxisomal Beta-Oxidation in Human Skin Fibroblasts [6]

| Metabolite | Description | Relative Abundance |

| 18:4n-3 | Octadecatetraenoic acid | Detected |

| 16:4n-3 | Hexadecatetraenoic acid | Most abundant product |

| 14:3n-3 | Tetradecatrienoic acid | Detected |

Table 2: Comparison of EPA and DHA Oxidation in Rat Liver Organelles [7][8]

| Fatty Acid | Organelle | Relative Oxidation Rate |

| EPA | Mitochondria | High |

| EPA | Peroxisomes | Moderate |

| DHA | Mitochondria | Very Low |

| DHA | Peroxisomes | Low |

Note: This table provides a qualitative comparison based on the cited literature. Absolute quantitative values are not available.

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol describes a method for isolating a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.

Materials:

-

Male Wistar rats (200-250 g)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)

-

Percoll or Nycodenz solution

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and perfuse the liver with ice-cold saline.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet a crude organellar fraction containing mitochondria and peroxisomes.

-

Resuspend the pellet in homogenization buffer and layer it on top of a discontinuous Percoll or Nycodenz gradient.

-

Centrifuge the gradient at 35,000 x g for 1 hour at 4°C.

-

Carefully collect the peroxisome-enriched fraction, which will be located at a higher density than the mitochondrial fraction.

-

Wash the collected fraction with homogenization buffer and pellet the peroxisomes by centrifugation.

-

Resuspend the purified peroxisomes in a suitable buffer for downstream assays.

Protocol 2: Assay of Peroxisomal Beta-Oxidation of this compound using a Radiometric Method

This protocol measures the production of chain-shortened water-soluble products from radiolabeled EPA.

Materials:

-

Isolated peroxisomes

-

[1-¹⁴C]Eicosapentaenoic acid

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM ATP, 0.5 mM Coenzyme A, 2 mM NAD⁺, 0.1 mM FAD, 1 mM DTT, 10 mM MgCl₂

-

Bovine serum albumin (BSA), fatty acid-free

-

Perchloric acid (PCA), 10% (w/v)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the this compound substrate by incubating [1-¹⁴C]eicosapentaenoic acid with Coenzyme A and acyl-CoA synthetase. Alternatively, commercially available radiolabeled this compound can be used.

-

In a microcentrifuge tube, combine the isolated peroxisomes (typically 50-100 µg of protein) with the reaction buffer.

-

Add BSA to a final concentration of 0.1% to bind free fatty acids.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled this compound substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant, which contains the acid-soluble radiolabeled chain-shortened products, to a new tube.

-

Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.

-

Calculate the rate of beta-oxidation based on the specific activity of the substrate and the amount of protein used.

Signaling Pathways and Regulation

The primary regulatory mechanism for peroxisomal beta-oxidation is the transcriptional control of the genes encoding its enzymes by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2]

PPARα Signaling Pathway

EPA itself is a potent natural ligand for PPARα.[9] The activation of PPARα by this compound or its metabolites leads to a cascade of events that upregulates the expression of genes involved in peroxisomal beta-oxidation.

Caption: PPARα signaling pathway regulating peroxisomal beta-oxidation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the effect of a compound on this compound peroxisomal beta-oxidation.

Caption: Experimental workflow for studying this compound peroxisomal beta-oxidation.

Conclusion

The peroxisomal beta-oxidation of this compound is a fundamental metabolic process with implications for lipid homeostasis, cellular signaling, and overall health. Understanding the intricacies of this pathway, from the kinetics of its enzymes to its complex regulation, is paramount for researchers in the fields of metabolic diseases and drug development. While specific quantitative kinetic data for this compound remains an area for further investigation, the experimental protocols and our current understanding of the regulatory pathways provide a solid foundation for future research. The continued exploration of this pathway holds the potential to uncover novel therapeutic targets for a range of metabolic disorders.

References

- 1. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short- and medium-chain carnitine acyltransferases and acyl-CoA thioesterases in mouse provide complementary systems for transport of beta-oxidation products out of peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of eicosapentaenoic acid to chain-shortened omega-3 fatty acid metabolites by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic and eicosapentaenoic acids are differently metabolized in rat liver during mitochondria and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies on Eicosapentaenoyl-CoA in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research concerning Eicosapentaenoyl-CoA (EPA-CoA) and its role in cancer cell biology. While most studies administer Eicosapentaenoic Acid (EPA) in experimental settings, its biological activity, particularly the induction of apoptosis, is critically dependent on its intracellular conversion to this compound. This conversion is catalyzed by the enzyme Acyl-CoA Synthetase (ACS). Therefore, this document focuses on the downstream effects attributed to this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

The Crucial Role of Acyl-CoA Synthetase (ACS)

The anticancer effects of EPA are not exerted by the free fatty acid itself but by its activated form, this compound. The enzyme Acyl-CoA Synthetase (ACS) facilitates this conversion, which is a pivotal step for EPA's incorporation into cellular lipids and its subsequent metabolic and signaling functions.[1][2][3]